mTOR inhibitor WYE-28

Description

Properties

IUPAC Name |

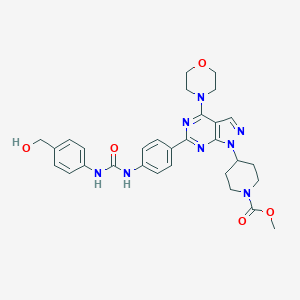

methyl 4-[6-[4-[[4-(hydroxymethyl)phenyl]carbamoylamino]phenyl]-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N8O5/c1-42-30(41)37-12-10-24(11-13-37)38-28-25(18-31-38)27(36-14-16-43-17-15-36)34-26(35-28)21-4-8-23(9-5-21)33-29(40)32-22-6-2-20(19-39)3-7-22/h2-9,18,24,39H,10-17,19H2,1H3,(H2,32,33,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLIGFKRUAOAIBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)N2C3=C(C=N2)C(=NC(=N3)C4=CC=C(C=C4)NC(=O)NC5=CC=C(C=C5)CO)N6CCOCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to the Discovery and Synthesis of mTOR Inhibitor WYE-28

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of WYE-28, a potent and selective inhibitor of the mammalian target of rapamycin (mTOR). The information is compiled from seminal research publications and pharmacological data sources to serve as a detailed resource for professionals in the fields of oncology, cell biology, and medicinal chemistry.

Introduction to WYE-28

WYE-28 is a potent, ATP-competitive inhibitor of mTOR, a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival. Dysregulation of the mTOR signaling pathway is a common feature in many human cancers, making it a critical target for therapeutic intervention. WYE-28, a pyrazolopyrimidine derivative, was identified through a focused drug discovery effort aimed at developing highly selective and potent mTOR inhibitors.

Chemical Identity:

-

IUPAC Name: methyl 4-(6-(4-(3-(4-(hydroxymethyl)phenyl)ureido)phenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate[1][2][3]

-

CAS Number: 1062172-60-4[1]

-

Molecular Weight: 586.64 g/mol [4]

Quantitative Biological Data

The following tables summarize the key quantitative data for WYE-28, providing a clear comparison of its inhibitory activity and metabolic stability.

Table 1: In Vitro Inhibitory Activity of WYE-28

| Target | IC50 (nM) | Assay Conditions | Reference |

| mTOR | 0.08 | Biochemical Assay | [1][5] |

| PI3Kα | 6 | Biochemical Assay | [5] |

Table 2: In Vitro Cellular Activity of WYE-28

| Cell Line | IC50 (nM) | Assay Type | Reference |

| LNCaP (Prostate Cancer) | <1 | Cell Growth Inhibition | [2] |

Table 3: In Vitro Metabolic Stability of WYE-28

| System | Parameter | Value | Reference |

| Nude Mouse Microsomes | T1/2 | 13 min | [5] |

Signaling Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mTOR signaling pathway, the chemical synthesis workflow for WYE-28, and the general experimental workflow for its biological evaluation.

Diagram 1: Simplified mTOR Signaling Pathway

Caption: Simplified mTOR signaling pathway highlighting the point of intervention by WYE-28.

Diagram 2: Chemical Synthesis Workflow for WYE-28

Caption: General synthetic workflow for the preparation of WYE-28.

Diagram 3: Experimental Workflow for WYE-28 Evaluation

Caption: Workflow for the biological characterization of WYE-28.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of WYE-28.

Chemical Synthesis of WYE-28

The synthesis of WYE-28 is based on the general procedures for the preparation of pyrazolopyrimidine derivatives. The following is a representative protocol:

Step 1: Synthesis of 6-chloro-4-morpholino-1H-pyrazolo[3,4-d]pyrimidine

-

To a solution of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine in a suitable solvent (e.g., ethanol), an excess of 4-aminomorpholine is added.

-

The reaction mixture is stirred at room temperature or heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.

Step 2: Suzuki Coupling

-

A mixture of 6-chloro-4-morpholino-1H-pyrazolo[3,4-d]pyrimidine, (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) in a suitable solvent system (e.g., dioxane/water) is heated under an inert atmosphere.

-

The reaction is monitored by TLC or LC-MS.

-

After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Step 3: Final Urea Formation

-

The product from Step 2 is dissolved in a suitable solvent (e.g., dichloromethane) and treated with 4-(isocyanatomethyl)phenyl acetate or a similar activated species.

-

The reaction is stirred at room temperature until completion.

-

The solvent is evaporated, and the residue is purified by chromatography to yield WYE-28.

Note: The specific reagents, solvents, temperatures, and reaction times may vary and should be optimized based on the original literature by Zask et al.

In Vitro mTOR Kinase Assay

The inhibitory activity of WYE-28 against mTOR is determined using a biochemical kinase assay.

-

Enzyme and Substrate: Recombinant human mTOR enzyme and a suitable substrate (e.g., inactive p70S6K or 4E-BP1) are used.

-

Assay Buffer: A typical kinase assay buffer contains HEPES, MgCl2, MnCl2, DTT, and BSA.

-

Procedure:

-

Serial dilutions of WYE-28 in DMSO are prepared.

-

In a 96-well plate, the test compound, recombinant mTOR enzyme, and the substrate are added to the kinase assay buffer.

-

The kinase reaction is initiated by the addition of ATP (often [γ-³²P]ATP for radiometric detection or cold ATP for luminescence-based assays like ADP-Glo™).

-

The plate is incubated at 30°C for a specified time (e.g., 30-60 minutes).

-

The reaction is stopped by the addition of a stop solution (e.g., EDTA or specific reagents from commercial kits).

-

The amount of phosphorylated substrate is quantified using an appropriate detection method (e.g., scintillation counting, luminescence, or fluorescence).

-

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

Cellular Proliferation Assay

The anti-proliferative effects of WYE-28 are assessed using a cell viability assay such as the MTT or MTS assay.

-

Cell Lines: A panel of cancer cell lines (e.g., LNCaP) are used.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with serial dilutions of WYE-28 and incubated for a specified period (e.g., 72 hours).

-

After the incubation period, a solution of MTT or MTS reagent is added to each well, and the plates are incubated for an additional 1-4 hours.

-

The resulting formazan product is solubilized, and the absorbance is measured at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated control cells, and IC50 values are determined from the dose-response curves.

In Vivo Antitumor Efficacy in Xenograft Models

The in vivo efficacy of WYE-28 is evaluated in mouse xenograft models.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously inoculated with human cancer cells (e.g., hepatoma 22).[6]

-

Treatment: Once tumors reach a palpable size, the mice are randomized into treatment and control groups. WYE-28 is administered orally at a specified dose and schedule (e.g., 8 mg/kg daily for 11 days).[6] The control group receives the vehicle.

-

Monitoring: Tumor volume and body weight are measured regularly throughout the study. Tumor volume is calculated using the formula: (Length × Width²)/2.

-

Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

-

Data Analysis: The antitumor efficacy is assessed by comparing the tumor growth inhibition in the treated groups to the control group. Statistical analysis is performed to determine the significance of the observed effects. In one study, daily oral administration of 8 mg/kg of a compound identified as "compound 28" for 11 days resulted in a 51.0% decrease in tumor weight in a hepatoma 22 mouse model, with the treated mice showing good tolerance and a steady gain in body weight.[6]

Conclusion

WYE-28 is a highly potent and selective ATP-competitive inhibitor of mTOR with significant in vitro and in vivo antitumor activity. Its discovery represents a key advancement in the development of targeted cancer therapies. The detailed protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals working on mTOR inhibitors and related signaling pathways. Further investigation into the pharmacokinetics, pharmacodynamics, and safety profile of WYE-28 and its analogs is warranted to fully elucidate their therapeutic potential.

References

WYE-28: A Technical Guide to its Mechanism of Action as a Dual mTORC1/mTORC2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of WYE-28, a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). It details the compound's mechanism of action, its effects on downstream signaling pathways, and the experimental protocols used for its characterization.

Introduction to mTOR and WYE-28

The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine protein kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] mTOR integrates signals from various upstream stimuli, including growth factors, nutrients, and cellular energy levels.[3] It functions within two structurally and functionally distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3][4]

-

mTORC1: Primarily regulates cell growth by promoting protein synthesis and lipid biosynthesis while inhibiting autophagy. Its key downstream effectors are S6 Kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).[3][5]

-

mTORC2: Is involved in cell survival and cytoskeletal organization, primarily through the activation of Akt (also known as Protein Kinase B) via phosphorylation at the Serine 473 (S473) site.[4][5]

Dysregulation of the mTOR pathway is a common feature in many human diseases, particularly cancer.[1][6] First-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), are allosteric inhibitors that primarily target mTORC1.[1][4] A significant limitation of rapalogs is their inability to inhibit mTORC2, which can lead to a compensatory activation of Akt signaling, thereby promoting cell survival and drug resistance.[7]

WYE-28 emerged as a second-generation mTOR inhibitor designed to overcome this limitation. It is a potent, ATP-competitive inhibitor that targets the kinase domain of mTOR, allowing it to block the activity of both mTORC1 and mTORC2.[6][8]

Core Mechanism of Action: ATP-Competitive Inhibition

Unlike allosteric rapalogs, WYE-28 functions by directly competing with ATP for binding to the catalytic site within the mTOR kinase domain.[8] This mode of inhibition prevents the phosphotransfer reaction essential for the activity of both mTORC1 and mTORC2 complexes.

Quantitative Data and Selectivity Profile

WYE-28 demonstrates high potency against mTOR and significant selectivity over other related kinases, most notably the class I phosphoinositide 3-kinases (PI3Ks).

Table 1: In Vitro Potency of WYE-28

| Target | Assay Type | IC50 Value | Reference(s) |

|---|---|---|---|

| mTOR | Kinase Assay | 0.08 nM | [8][9][10] |

| PI3Kα | Kinase Assay | 6 nM | [8][9][10] |

| LNCaP Cells | Cell Growth | <1 nM |[10] |

This data highlights that WYE-28 is approximately 75-fold more selective for mTOR than for PI3Kα.[8] This selectivity is crucial for minimizing off-target effects and attributing cellular responses directly to mTOR inhibition.

Impact on mTOR Signaling Pathways

By inhibiting the mTOR kinase domain, WYE-28 effectively blocks signaling downstream of both mTORC1 and mTORC2.

WYE-28 prevents mTORC1 from phosphorylating its primary substrates, S6K1 and 4E-BP1. The dephosphorylation of 4E-BP1 restores its ability to bind to the eukaryotic translation initiation factor 4E (eIF4E), thereby inhibiting cap-dependent mRNA translation and protein synthesis. Simultaneously, the inactivation of S6K1 further contributes to the suppression of protein synthesis and cell growth.

A key advantage of WYE-28 is its inhibition of mTORC2. mTORC2 is the primary kinase responsible for the activating phosphorylation of Akt at S473, a step required for its full activity. By blocking mTORC2, WYE-28 prevents this critical phosphorylation event, leading to the suppression of Akt-mediated pro-survival signals. This contrasts with rapalogs, which can trigger a feedback loop that increases PI3K signaling and subsequent Akt phosphorylation by the uninhibited mTORC2.

Key Experimental Protocols

The characterization of WYE-28's mechanism of action relies on established biochemical and cellular assays.

This assay directly measures the ability of an inhibitor to block the catalytic activity of mTOR. The general protocol involves immunopurifying the mTOR complex and measuring its ability to phosphorylate a known substrate in the presence of ATP.

Methodology:

-

Immunoprecipitation (IP) of mTORC1:

-

Lyse cultured cells (e.g., HEK293T) in a suitable lysis buffer (e.g., CHAPS-based buffer).

-

Incubate cell lysates with an anti-mTOR or anti-Raptor antibody conjugated to protein A/G beads for 2-4 hours at 4°C.

-

Wash the beads extensively with lysis buffer and kinase assay buffer to isolate the mTORC1 complex.

-

-

Kinase Reaction:

-

Resuspend the beads in a kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2).

-

Add the test inhibitor (WYE-28) at various concentrations and pre-incubate for 10-20 minutes.

-

Initiate the reaction by adding a purified substrate (e.g., recombinant GST-4E-BP1) and ATP (typically 10-500 µM).[11]

-

Incubate the reaction at 30°C for 30-60 minutes with gentle agitation.[11]

-

-

Detection:

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Analyze the samples by SDS-PAGE and Western blot using a phospho-specific antibody against the substrate (e.g., anti-phospho-4E-BP1 Thr37/46).

-

Quantify band intensity to determine the extent of inhibition and calculate the IC50 value.

-

This assay confirms that the inhibitor engages its target in intact cells by measuring the phosphorylation status of key downstream effectors of mTORC1 and mTORC2.

Methodology:

-

Cell Treatment:

-

Culture a relevant cell line (e.g., LNCaP, U87MG) to 70-80% confluency.

-

Treat cells with a dose range of WYE-28 (or DMSO as a vehicle control) for a specified time (e.g., 1-4 hours).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors (e.g., RIPA buffer).

-

Clarify lysates by centrifugation and determine protein concentration using a standard assay (e.g., BCA).

-

-

Western Blotting:

-

Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

-

mTORC1 targets: anti-phospho-S6K1 (Thr389), anti-phospho-4E-BP1 (Thr37/46).

-

mTORC2 target: anti-phospho-Akt (Ser473).

-

Loading controls: anti-Total S6K1, anti-Total Akt, anti-GAPDH, anti-β-Actin.

-

-

Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Conclusion

WYE-28 is a highly potent and selective mTOR kinase inhibitor. Its ATP-competitive mechanism of action allows for the dual inhibition of both mTORC1 and mTORC2 complexes. This leads to a comprehensive blockade of the mTOR signaling network, suppressing protein synthesis via the mTORC1-S6K1/4E-BP1 axis and inhibiting cell survival signals through the mTORC2-Akt axis. This dual inhibitory profile provides a significant advantage over first-generation allosteric inhibitors and establishes WYE-28 as a critical research tool for dissecting mTOR signaling and a promising scaffold for the development of novel therapeutics.

References

- 1. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diverse signaling mechanisms of mTOR complexes: mTORC1 and mTORC2 in forming a formidable relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Beyond rapalog therapy: preclinical pharmacology and antitumor activity of WYE-125132, an ATP-competitive and specific inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dual inhibition of the mTORC1 and mTORC2 signaling pathways is a promising therapeutic target for adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. caymanchem.com [caymanchem.com]

- 11. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

The Pyrazolopyrimidine Scaffold: A Privileged Core for mTOR Inhibition

An In-depth Technical Guide on the Structure-Activity Relationship of Pyrazolopyrimidine mTOR Inhibitors for Researchers, Scientists, and Drug Development Professionals.

The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. Its dysregulation is implicated in a multitude of diseases, most notably cancer, making it a prime target for therapeutic intervention. Among the various scaffolds explored for mTOR inhibition, the pyrazolo[3,4-d]pyrimidine core has emerged as a "privileged" structure, yielding highly potent and selective ATP-competitive inhibitors. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of pyrazolopyrimidine-based mTOR inhibitors, details key experimental protocols for their evaluation, and visualizes critical pathways and workflows.

The mTOR Signaling Pathway: A Complex Network

The mTOR kinase exists in two distinct multiprotein complexes: mTORC1 and mTORC2. mTORC1, sensitive to the allosteric inhibitor rapamycin, controls cell growth by phosphorylating key substrates like S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). mTORC2, generally insensitive to rapamycin, regulates cell survival and cytoskeletal organization through the phosphorylation of Akt at serine 473, among other substrates. The development of ATP-competitive inhibitors targeting the kinase domain of mTOR allows for the simultaneous inhibition of both mTORC1 and mTORC2, offering a more complete blockade of mTOR signaling.

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Structure-Activity Relationship of Pyrazolopyrimidine mTOR Inhibitors

The pyrazolo[3,4-d]pyrimidine scaffold serves as an excellent template for the design of mTOR inhibitors. The SAR of this class of compounds can be systematically explored by considering substitutions at three key positions: N1 of the pyrazole ring, and C4 and C6 of the pyrimidine ring.

Substitutions at the N1-Position

Modifications at the N1-position of the pyrazole ring have been shown to significantly impact both potency and selectivity. Generally, bulky and hydrophobic groups are well-tolerated and can enhance binding affinity.

| Compound/Substituent | mTOR IC50 (nM) | PI3Kα IC50 (nM) | Selectivity (PI3Kα/mTOR) |

| WAY-600 | 9[1][2] | >1000[1][2] | >111 |

| WYE-687 | 7[3][4] | 81[3][4] | 11.6 |

| Compound with 1-cyclohexyl ketal | - | - | - |

Data compiled from multiple sources.[1][2][3][4]

Substitutions at the C4-Position

The C4-position of the pyrimidine ring often interacts with the hinge region of the mTOR kinase domain. Morpholine and its derivatives are common substituents at this position and are crucial for potent inhibitory activity.

| Compound/Substituent | mTOR IC50 (nM) | PI3Kα IC50 (nM) | Selectivity (PI3Kα/mTOR) |

| Compound with 4-morpholino | - | - | - |

| Compound with 4-(2,6-ethylene bridged morpholine) | - | - | - |

Substitutions at the C6-Position

The C6-position of the pyrimidine ring extends towards the solvent-exposed region of the ATP-binding pocket. A variety of substituents can be introduced here to fine-tune the compound's properties, including potency, selectivity, and pharmacokinetic profile. Ureidophenyl groups have been found to be particularly effective.

| Compound/Substituent | mTOR IC50 (nM) | PI3Kα IC50 (nM) | Selectivity (PI3Kα/mTOR) |

| Compound with 6-ureidophenyl | - | - | - |

Key Pyrazolopyrimidine and Related mTOR Inhibitors

Several pyrazolopyrimidine and structurally related compounds have demonstrated potent and selective mTOR inhibition.

| Compound | mTOR IC50 (nM) | PI3Kα IC50 (nM) | Key Structural Features |

| PP242 | 8[][6] | 1960 | Pyrazolo[1,5-a]pyrimidine core |

| KU-0063794 | ~10[1][7] | >10,000[8][9] | Pyrido[2,3-d]pyrimidine core |

| Torin1 | 2-10[10][11] | 1800[11] | Tricyclic benzonaphthyridinone core |

| Torin2 | 0.25 (cellular EC50)[12][13] | 200 (cellular EC50)[12][13] | Improved analog of Torin1 |

Experimental Protocols

The evaluation of novel mTOR inhibitors requires a series of well-defined in vitro and in vivo assays.

In Vitro mTOR Kinase Assay (ATP-Competition)

This assay determines the direct inhibitory effect of a compound on the kinase activity of mTOR.

Principle: The assay measures the phosphorylation of a substrate by the mTOR enzyme in the presence of ATP. The inhibitory potential of a test compound is assessed by its ability to compete with ATP for binding to the kinase domain of mTOR, thereby reducing substrate phosphorylation.

Protocol:

-

Enzyme and Substrate Preparation: Recombinant mTOR enzyme and a suitable substrate (e.g., a recombinant fragment of S6K1 or 4E-BP1) are purified.

-

Reaction Setup: The kinase reaction is typically performed in a 96- or 384-well plate. Each well contains the mTOR enzyme, the substrate, and the test compound at various concentrations.

-

Initiation of Reaction: The reaction is initiated by the addition of a solution containing ATP and MgCl2.

-

Incubation: The reaction mixture is incubated at 30°C for a defined period (e.g., 30-60 minutes).

-

Termination and Detection: The reaction is stopped, and the extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as:

-

ELISA: Using a phospho-specific antibody to detect the phosphorylated substrate.

-

Radiometric Assay: Using [γ-32P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Luminescence-based assays: Using proprietary reagents that produce a luminescent signal proportional to the amount of ATP remaining after the kinase reaction.

-

-

Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce mTOR activity by 50%, is calculated from the dose-response curve.

To confirm an ATP-competitive mechanism of inhibition, the assay can be performed with varying concentrations of both the inhibitor and ATP. In an ATP-competitive model, an increase in ATP concentration will lead to a rightward shift in the inhibitor's IC50 curve.[14]

Caption: A typical experimental workflow for the evaluation of mTOR inhibitors.

Cellular Proliferation Assay (MTT Assay)

This assay assesses the effect of mTOR inhibitors on the viability and proliferation of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[15][16][17]

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[17]

-

Compound Treatment: The cells are treated with various concentrations of the pyrazolopyrimidine inhibitor for a specified duration (e.g., 72 hours).[18]

-

MTT Addition: After the treatment period, the culture medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL). The plate is then incubated for 2-4 hours at 37°C.[15][17]

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.[15][19]

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.[16]

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell proliferation) is determined.

In Vivo Efficacy Models

Xenograft Model: This model evaluates the antitumor activity of a compound in a living organism.

Protocol:

-

Tumor Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).[18]

-

Tumor Growth: The tumors are allowed to grow to a palpable size.[18]

-

Compound Administration: The mice are treated with the test compound or a vehicle control via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) for a specified period.[18]

-

Tumor Measurement: Tumor volume is measured regularly throughout the study.

-

Endpoint Analysis: At the end of the study, the tumors are excised and weighed. Pharmacodynamic markers (e.g., phosphorylation of S6K and Akt) can be assessed in the tumor tissue by western blotting or immunohistochemistry.

Hollow Fiber Assay: This assay provides an intermediate in vivo model to screen compounds for antitumor activity.[20][21][22][23][24]

Protocol:

-

Cell Encapsulation: Cancer cells are encapsulated within semi-permeable hollow fibers.[20]

-

Implantation: The hollow fibers are implanted into the peritoneal cavity or subcutaneous space of mice.[20][22]

-

Compound Treatment: The mice are treated with the test compound.

-

Fiber Retrieval and Analysis: After the treatment period, the fibers are retrieved, and the viability of the cancer cells within the fibers is assessed using assays such as the MTT assay.[22]

Logical Flow of a Structure-Activity Relationship Study

The development of potent and selective pyrazolopyrimidine mTOR inhibitors follows a logical and iterative process.

Caption: The logical progression of a structure-activity relationship study.

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. KU 0063794 | mTOR | Tocris Bioscience [tocris.com]

- 8. researchgate.net [researchgate.net]

- 9. Ku-0063794 is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rndsystems.com [rndsystems.com]

- 11. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Torin 2 | mTOR Inhibitors: R&D Systems [rndsystems.com]

- 13. selleckchem.com [selleckchem.com]

- 14. researchgate.net [researchgate.net]

- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. atcc.org [atcc.org]

- 18. selleckchem.com [selleckchem.com]

- 19. MTT (Assay protocol [protocols.io]

- 20. reactionbiology.com [reactionbiology.com]

- 21. karger.com [karger.com]

- 22. Use of the in Vivo Hollow Fiber Assay in Natural Products Anticancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. ijpbs.com [ijpbs.com]

WYE-28 (CAS RN: 1062172-60-4): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

WYE-28 is a potent and highly selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). With a CAS Registry Number of 1062172-60-4, this pyrazolopyrimidine derivative has demonstrated significant activity in preclinical studies, positioning it as a valuable tool for research into cell growth, proliferation, and metabolism. This technical guide provides an in-depth overview of WYE-28, including its chemical and physical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its characterization.

Chemical and Physical Properties

WYE-28 is a crystalline solid with the molecular formula C₃₀H₃₄N₈O₅ and a molecular weight of 586.6 g/mol .[1] It is soluble in dimethyl sulfoxide (DMSO) at a concentration of 60 mg/mL.[1][2]

| Property | Value | Reference |

| CAS Registry Number | 1062172-60-4 | [1] |

| Molecular Formula | C₃₀H₃₄N₈O₅ | [1] |

| Molecular Weight | 586.6 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥98% | [1] |

| Solubility | 60 mg/mL in DMSO | [1][2] |

| Storage | -20°C | [1] |

| SMILES | O=C(OC)N1CCC(N2N=CC3=C(N4CCOCC4)N=C(C5=CC=C(NC(NC6=CC=C(CO)C=C6)=O)C=C5)N=C32)CC1 | [1] |

| InChI Key | DLIGFKRUAOAIBA-UHFFFAOYSA-N | [1] |

Mechanism of Action and Signaling Pathway

WYE-28 functions as an ATP-competitive inhibitor of mTOR, a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[3] mTOR exists in two distinct complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). As an ATP-competitive inhibitor, WYE-28 targets the kinase domain of mTOR, thereby inhibiting the activity of both mTORC1 and mTORC2. This dual inhibition leads to the dephosphorylation of key downstream effectors.

The primary signaling cascade affected by WYE-28 is the PI3K/Akt/mTOR pathway. Upon activation by growth factors, PI3K phosphorylates and activates Akt. Akt, in turn, can activate mTORC1. The inhibition of mTOR by WYE-28 blocks the phosphorylation of downstream targets of both mTORC1 and mTORC2.

Downstream Effects of WYE-28 Inhibition:

-

mTORC1 Inhibition: Prevents the phosphorylation of p70 S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). The dephosphorylation of p70S6K leads to decreased protein synthesis, while the dephosphorylation of 4E-BP1 results in the inhibition of cap-dependent translation.

-

mTORC2 Inhibition: Blocks the phosphorylation of Akt at Ser473, which is required for its full activation. This leads to a feedback inhibition of the PI3K/Akt signaling pathway.

Quantitative Pharmacological Data

WYE-28 is a highly potent inhibitor of mTOR with an IC₅₀ value in the low nanomolar range. It also exhibits selectivity for mTOR over other kinases, such as PI3Kα.

| Target | IC₅₀ (nM) | Reference |

| mTOR | 0.08 | [1][3] |

| PI3Kα | 6 | [1][3] |

Experimental Protocols

In Vitro mTOR Kinase Assay

This protocol is designed to determine the in vitro inhibitory activity of WYE-28 against the mTOR kinase.

Materials:

-

Recombinant human mTOR enzyme

-

Biotinylated p70S6K peptide substrate

-

WYE-28 (dissolved in DMSO)

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Streptavidin-coated plates

-

Phospho-p70S6K (Thr389) antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Plate reader

Procedure:

-

Prepare serial dilutions of WYE-28 in kinase assay buffer.

-

Add 10 µL of each WYE-28 dilution or vehicle (DMSO) to the wells of a streptavidin-coated plate.

-

Add 20 µL of a solution containing recombinant mTOR enzyme and biotinylated p70S6K peptide substrate to each well.

-

Pre-incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 20 µL of ATP solution to each well.

-

Incubate for 60 minutes at 30°C.

-

Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add 50 µL of phospho-p70S6K (Thr389) antibody diluted in blocking buffer and incubate for 60 minutes at room temperature.

-

Wash the plate three times.

-

Add 50 µL of HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.

-

Wash the plate five times.

-

Add 50 µL of TMB substrate and incubate in the dark until color develops.

-

Stop the reaction by adding 50 µL of stop solution.

-

Read the absorbance at 450 nm using a plate reader.

-

Calculate the percent inhibition for each WYE-28 concentration and determine the IC₅₀ value.

References

WYE-28: A Technical Guide to Dual mTORC1 and mTORC2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of WYE-28, a potent, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). It details the compound's mechanism of action, inhibitory concentrations, and the downstream effects of its dual-pathway inhibition. This guide includes detailed experimental protocols for researchers investigating mTOR signaling and evaluating the efficacy of mTOR kinase inhibitors.

Introduction to mTOR and WYE-28

The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] It integrates signals from growth factors, nutrients, and cellular energy status to control these fundamental processes.[1][3] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2]

-

mTORC1 is sensitive to nutrients and growth factors and promotes protein synthesis and cell growth by phosphorylating key substrates such as p70 ribosomal protein S6 kinase (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[4][5] It is allosterically inhibited by rapamycin and its analogs (rapalogs).[1][6]

-

mTORC2 is primarily activated by growth factor signaling and regulates cell survival, metabolism, and cytoskeletal organization.[4][5] A key substrate of mTORC2 is Akt, which it phosphorylates at the Serine 473 (S473) residue, leading to its full activation.[4][7] mTORC2 is largely insensitive to acute rapamycin treatment.[7]

Dysregulation of the mTOR pathway is a common feature in many human cancers, making it a critical target for therapeutic development.[6] While first-generation inhibitors like rapamycin only partially inhibit mTORC1, second-generation ATP-competitive inhibitors have been developed to target the kinase domain of mTOR directly, thereby inhibiting both mTORC1 and mTORC2.[4][6] WYE-28 is a potent and selective ATP-competitive inhibitor of mTOR, effectively blocking the activity of both complexes.[8]

Quantitative Data: Inhibitory Activity of WYE-28

WYE-28 demonstrates high potency against mTOR and significant selectivity over related kinases, such as phosphoinositide 3-kinase (PI3K). The following table summarizes its key inhibitory concentrations (IC50) from published literature.

| Target | IC50 Value | Compound | Notes |

| mTOR | 0.08 nM | WYE-28 | Potent ATP-competitive inhibition.[8][9][10] |

| PI3Kα | 6 nM | WYE-28 | Demonstrates 75-fold selectivity for mTOR over PI3Kα.[8][9][10] |

| LNCaP Cells | <1 nM | WYE-23* | Inhibition of cell growth.[10] |

Note: WYE-23 is a closely related analog, and its data is often presented alongside WYE-28, showing similar high potency in cellular assays. A related compound, WYE-125132, also shows a potent mTOR IC50 of 0.19 nM and over 5,000-fold selectivity versus PI3Ks.[6]

Mechanism of Action and Signaling Effects

As an ATP-competitive inhibitor, WYE-28 binds to the catalytic kinase domain of mTOR, preventing the phosphorylation of its downstream substrates. This dual inhibition of mTORC1 and mTORC2 results in a more comprehensive blockade of the mTOR pathway compared to rapalogs.

-

Inhibition of mTORC1: WYE-28 blocks the phosphorylation of S6K1 and 4E-BP1, leading to a significant reduction in protein synthesis and cell growth.[6] This is a substantially stronger effect than that observed with rapalogs.[6]

-

Inhibition of mTORC2: WYE-28 inhibits the mTORC2-mediated phosphorylation of Akt at S473.[4][6] This prevents the full activation of Akt, a critical kinase for cell survival and proliferation, thereby promoting apoptosis.[4]

The dual inhibition of both mTOR complexes circumvents the compensatory activation of Akt that can occur with mTORC1-specific inhibitors due to the disruption of a negative feedback loop.[4]

Experimental Protocols

The following protocols provide a framework for studying the effects of WYE-28 and other mTOR inhibitors.

This protocol is used to directly measure the inhibitory effect of WYE-28 on the kinase activity of immunoprecipitated mTORC1 and mTORC2.

1. Cell Lysis and Immunoprecipitation:

- Culture cells (e.g., HEK293T) to sub-confluency (~70-80%) in 10-cm plates.

- Lyse cells in 1 mL of ice-cold CHAPS lysis buffer (40 mM HEPES pH 7.4, 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM β-glycerophosphate, 0.3% CHAPS, and protease/phosphatase inhibitors).

- Centrifuge lysates at 13,000 rpm for 10 min at 4°C. Collect the supernatant.

- For mTORC1 immunoprecipitation, incubate lysate with anti-Raptor antibody. For mTORC2, use anti-Rictor antibody.[2] Incubate for 1-2 hours at 4°C with gentle rocking.

- Add Protein A/G agarose beads and incubate for another hour at 4°C.

- Pellet the beads by centrifugation (e.g., 9,000 rpm for 1 min).[11]

2. Kinase Reaction:

- Wash the immunoprecipitated beads three times with CHAPS wash buffer. For mTORC1, an additional wash with high-salt buffer (500 mM NaCl) can help remove contaminants.[11]

- Wash the beads once with the respective kinase assay buffer.

- mTORC1 Kinase Buffer: 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2.[11]

- mTORC2 Kinase Buffer: 25 mM HEPES pH 7.4, 100 mM potassium acetate, 1 mM MgCl2.[11]

- Resuspend beads in kinase buffer containing the substrate (e.g., recombinant GST-S6K1 for mTORC1, GST-Akt for mTORC2) and ATP (e.g., 500 µM).

- Add WYE-28 at desired concentrations (e.g., serial dilutions from 0.01 nM to 1 µM) or vehicle control (DMSO).

- Incubate the reaction at 37°C for 30 minutes with gentle agitation.[11]

3. Detection and Analysis:

- Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

- Perform Western blotting using phospho-specific antibodies to detect substrate phosphorylation (e.g., anti-phospho-S6K1 Thr389 for mTORC1, anti-phospho-Akt Ser473 for mTORC2).[2]

- Quantify band intensity to determine the IC50 of WYE-28.

This protocol assesses the in-cell activity of WYE-28 by measuring the phosphorylation status of mTOR pathway components.

1. Cell Culture and Treatment:

- Plate cells (e.g., A549 lung cancer, U87MG glioma) and allow them to adhere overnight.[6]

- Starve cells of serum for a few hours if necessary to establish a baseline, then stimulate with growth factors (e.g., insulin or serum) to activate the mTOR pathway.

- Treat cells with various concentrations of WYE-28 or vehicle control for a specified time (e.g., 1-4 hours).

2. Protein Extraction and Quantification:

- Wash cells with ice-cold PBS and lyse using RIPA buffer with protease and phosphatase inhibitors.

- Determine protein concentration using a BCA or Bradford assay.

3. Immunoblotting:

- Load equal amounts of protein per lane on an SDS-PAGE gel.

- Transfer proteins to a PVDF membrane.

- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

- Incubate with primary antibodies overnight at 4°C. Key antibodies include:

- p-Akt (S473) - for mTORC2 activity

- p-S6K1 (T389) - for mTORC1 activity

- p-4E-BP1 (T37/46) - for mTORC1 activity

- Total Akt, Total S6K1, β-Actin (as loading controls)

- Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

- Detect signals using an enhanced chemiluminescence (ECL) substrate.

This protocol measures the effect of WYE-28 on cancer cell growth and viability.

1. Cell Seeding:

- Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.

2. Compound Treatment:

- Treat cells with a range of WYE-28 concentrations. Include a vehicle-only control.

- Incubate for a period that allows for multiple cell divisions (e.g., 72 hours).

3. Viability Measurement (MTT Assay Example):

- Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

- Solubilize the resulting formazan crystals by adding DMSO or a solubilization buffer.

- Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

- Calculate cell viability as a percentage relative to the vehicle-treated control and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

This protocol quantifies the induction of apoptosis in cells following treatment with WYE-28.

1. Cell Treatment and Harvesting:

- Treat cells in 6-well plates with WYE-28 at relevant concentrations (e.g., 1x and 10x GI50) for 24-48 hours.

- Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

2. Annexin V and Propidium Iodide (PI) Staining:

- Resuspend cells in 1X Annexin V binding buffer.

- Add FITC-conjugated Annexin V and PI to the cell suspension.

- Incubate for 15 minutes at room temperature in the dark.

3. Flow Cytometry Analysis:

- Analyze the stained cells using a flow cytometer.

- Data analysis will distinguish between:

- Viable cells (Annexin V- / PI-)

- Early apoptotic cells (Annexin V+ / PI-)

- Late apoptotic/necrotic cells (Annexin V+ / PI+)

- Quantify the percentage of cells in each quadrant to assess the apoptotic effect of WYE-28.

// Colors

start_color [fillcolor="#34A853", fontcolor="#FFFFFF"];

treatment_color [fillcolor="#FBBC05", fontcolor="#202124"];

assay_color [fillcolor="#4285F4", fontcolor="#FFFFFF"];

analysis_color [fillcolor="#F1F3F4", fontcolor="#202124"];

endpoint_color [fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Nodes

A[label="1. Cell Culture\n(e.g., A549, U87MG)", node [start_color]];

B[label="2. Treatment\n(WYE-28 vs. Vehicle)", node [treatment_color]];

C1 [label="3a. Protein Lysate\nPreparation", node [assay_color]];

C2 [label="3b. 72h Incubation\nfor Proliferation", node [assay_color]];

C3 [label="3c. 24-48h Incubation\nfor Apoptosis", node [assay_color]];

D1 [label="4a. Western Blotting", node [analysis_color]];

D2 [label="4b. MTT Assay", node [analysis_color]];

D3 [label="4c. Annexin V / PI Staining\n& Flow Cytometry", node [analysis_color]];

E1 [label="5a. Analyze Protein\nPhosphorylation", node [endpoint_color]];

E2 [label="5b. Determine GI50", node [endpoint_color]];

E3 [label="5c. Quantify Apoptosis", node [endpoint_color]];

// Edges

A -> B;

B -> C1;

B -> C2;

B -> C3;

C1 -> D1 -> E1;

C2 -> D2 -> E2;

C3 -> D3 -> E3;

}

Conclusion

WYE-28 is a highly potent and selective dual mTORC1/mTORC2 inhibitor. Its ability to act as an ATP-competitive inhibitor allows for a more complete shutdown of mTOR signaling than first-generation allosteric inhibitors. By simultaneously blocking the pro-growth and pro-survival signals downstream of both mTOR complexes, WYE-28 serves as a powerful research tool for dissecting the mTOR pathway and represents a class of compounds with significant therapeutic potential in oncology and other diseases characterized by aberrant mTOR activation. The protocols outlined in this guide provide a robust framework for the preclinical pharmacological validation of WYE-28 and related mTOR kinase inhibitors.

References

- 1. Regulation and metabolic functions of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mTORC1 and mTORC2 as regulators of cell metabolism in immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dual inhibition of the mTORC1 and mTORC2 signaling pathways is a promising therapeutic target for adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diverse signaling mechanisms of mTOR complexes: mTORC1 and mTORC2 in forming a formidable relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Beyond rapalog therapy: preclinical pharmacology and antitumor activity of WYE-125132, an ATP-competitive and specific inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Combined Inhibition of mTORC1 and mTORC2 Signaling Pathways Is a Promising Therapeutic Option in Inhibiting Pheochromocytoma Tumor Growth: In Vitro and In Vivo Studies in Female Athymic Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. caymanchem.com [caymanchem.com]

- 11. researchgate.net [researchgate.net]

Foundational Research on the Cellular Effects of WYE-28: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning the cellular effects of WYE-28, a potent and selective inhibitor of the mechanistic target of rapamycin (mTOR). This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and presents visual representations of the associated signaling pathways and experimental workflows. Information on the closely related compound WYE-125132 is also included to provide a broader context for the cellular impact of ATP-competitive mTOR inhibitors.

Quantitative Data Summary

The following tables summarize the quantitative data on the inhibitory activity and cellular effects of WYE-28 and the related compound WYE-125132.

Table 1: In Vitro Inhibitory Activity

| Compound | Target | IC50 (nM) | Selectivity |

| WYE-28 | mTOR | 0.08[1] | >75-fold vs. PI3Kα (IC50 = 6 nM)[1] |

| WYE-125132 | mTOR | 0.19[2] | >5,000-fold vs. PI3Ks[3] |

Table 2: Anti-proliferative Activity of WYE-125132 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| LNCaP | Prostate Cancer | ~2 |

| MDA361 | Breast Cancer | Not specified |

| PC3MM2 | Prostate Cancer | Not specified |

| U87MG | Glioblastoma | Not specified |

| A549 | Lung Cancer | Not specified |

| HCT116 | Colon Cancer | ~380 |

Table 3: Cellular Effects of WYE-125132

| Effect | Cell Lines | Observations |

| Cell Cycle Arrest | MDA468, PC3MM2, U87MG, A549, HCT116 | Increased G1-phase, reduction in S-phase cells.[4] |

| Apoptosis | MDA361 | Dose-dependent induction of apoptosis. |

| Inhibition of Protein Synthesis | MDA361, HEK293 | Stronger inhibition compared to CCI-779.[2] |

| Reduction in Cell Size | A498 | More profound reduction compared to CCI-779.[5] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visualize key cellular processes affected by WYE-28 and the general workflow for its investigation.

Caption: WYE-28 inhibits both mTORC1 and mTORC2 signaling pathways.

Caption: General experimental workflow for studying WYE-28's cellular effects.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the foundational research of mTOR inhibitors like WYE-28.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of WYE-28 on cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

WYE-28 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[7]

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of WYE-28 in complete culture medium. Remove the medium from the wells and add 100 µL of the WYE-28 dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6] Read the absorbance at 570 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the WYE-28 concentration to determine the IC50 value.

Apoptosis Assay (Annexin V Staining by Flow Cytometry)

This protocol is for quantifying apoptosis induced by WYE-28.

Materials:

-

Cells treated with WYE-28

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Induce apoptosis in your target cells by treating them with various concentrations of WYE-28 for a specified time. Include an untreated control.

-

Cell Harvesting: Harvest the cells (including any floating cells in the medium) and centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells once with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[9]

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Western Blot Analysis of the mTOR Signaling Pathway

This protocol is for assessing the effect of WYE-28 on the phosphorylation status of key proteins in the mTOR signaling pathway.

Materials:

-

Cells treated with WYE-28

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with WYE-28 for the desired time. Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[11]

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[11]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[12][13]

-

Washing: Wash the membrane three times for 5 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[12]

-

Washing: Wash the membrane three times for 5 minutes each with TBST.

-

Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of WYE-28 on protein phosphorylation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. Beyond rapalog therapy: preclinical pharmacology and antitumor activity of WYE-125132, an ATP-competitive and specific inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 10. interchim.fr [interchim.fr]

- 11. benchchem.com [benchchem.com]

- 12. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 13. ccrod.cancer.gov [ccrod.cancer.gov]

In-depth Technical Guide: Early Studies on WYE-28 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

WYE-28 is a potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR).[1] As a central regulator of cell growth, proliferation, survival, and metabolism, mTOR is a validated target for cancer therapy.[1] This technical guide provides a comprehensive overview of the early preclinical studies of WYE-28 and its close analog, WYE-125132, in various cancer cell lines. It details their mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the relevant signaling pathways and workflows.

Core Mechanism of Action: mTOR Inhibition

WYE-28 and its analogs are pyrazolopyrimidine-based compounds that act as ATP-competitive inhibitors of mTOR.[1] This mechanism allows them to block the activity of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to a more complete inhibition of mTOR signaling compared to allosteric inhibitors like rapamycin and its analogs (rapalogs), which only partially inhibit mTORC1.[1][2] The inhibition of both complexes results in a broad anti-proliferative and pro-apoptotic effect in cancer cells.

Quantitative Data: In Vitro Efficacy

The following tables summarize the half-maximal inhibitory concentration (IC50) values of WYE-28 and its analog WYE-125132 in various cancer cell lines.

Table 1: IC50 Values of WYE-28 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| LNCaP | Prostate Cancer | < 1 |

Table 2: IC50 Values of WYE-125132 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| MDA-MB-361 | Breast Cancer | 2 |

| LNCaP | Prostate Cancer | 2 |

| A549 | Lung Cancer | 18 |

| H1975 | Lung Cancer | 25 |

| U87MG | Glioblastoma | 30 |

| 786-O | Renal Cancer | 45 |

| A498 | Renal Cancer | 80 |

| HCT116 | Colon Cancer | 380 |

| MDA-MB-231 | Breast Cancer | >1000 |

| MDA-MB-468 | Breast Cancer | >1000 |

| BT549 | Breast Cancer | >1000 |

| H157 | Lung Cancer | >1000 |

| H460 | Lung Cancer | >1000 |

| MG63 | Osteosarcoma | >1000 |

| Rat1 | Rat Fibroblast | >1000 |

| HEK293 | Human Embryonic Kidney | >1000 |

| HeLa | Cervical Cancer | >1000 |

Source: Yu K, et al. Cancer Res. 2010 Jan 15;70(2):621-31.[2]

Experimental Protocols

Cell Viability and Growth Assays

Objective: To determine the cytotoxic and cytostatic effects of WYE-28 and its analogs on cancer cell lines and to calculate IC50 values.

Protocol:

-

Cell Seeding: Plate cancer cells in 96-well microplates at a density of 1,000 to 3,000 cells per well and allow them to adhere for 24 hours.[3]

-

Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., WYE-125132) or DMSO as a vehicle control.[3]

-

Incubation: Incubate the plates for 3 days under standard cell culture conditions (37°C, 5% CO2).[3]

-

Viability Assessment: Determine the viable cell density using a colorimetric assay such as the MTS assay.[3]

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO-treated control and determine the IC50 values from the dose-response curves.[3]

Western Blotting

Objective: To analyze the effect of WYE-28 and its analogs on the mTOR signaling pathway by detecting the phosphorylation status of key downstream proteins.

Protocol:

-

Cell Lysis: Treat cultured cancer cells with the test compound for the desired time, then lyse the cells in a suitable buffer (e.g., RIPA buffer) to extract total protein.[4]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).[4]

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[5]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) to prevent non-specific antibody binding.[5]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-S6K, phospho-AKT, total S6K, total AKT) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a CCD camera-based imager.[4]

Visualizations

Signaling Pathway

Caption: WYE-28 inhibits both mTORC1 and mTORC2 signaling pathways.

Experimental Workflow

Caption: Workflow for in vitro evaluation of WYE-28 in cancer cells.

Logical Relationship

Caption: Mechanism of action cascade for WYE-28 in cancer cells.

References

- 1. ATP-competitive inhibitors of the mammalian target of rapamycin: design and synthesis of highly potent and selective pyrazolopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. ATP-Competitive Inhibitors of the Mammalian Target of Rapamycin: Design and Synthesis of Highly Potent and Selective Pyrazolopyrimidines (Journal Article) | OSTI.GOV [osti.gov]

- 4. bio-rad.com [bio-rad.com]

- 5. genscript.com [genscript.com]

WYE-28: A Technical Guide to its Downstream Effects and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the downstream effects of WYE-28, a potent and selective ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR). This document provides a comprehensive overview of its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visual representations of the signaling pathways it modulates.

Core Mechanism of Action

WYE-28 is a pyrazolopyrimidine-based compound that acts as a highly potent and selective inhibitor of mTOR kinase. It exerts its effects by competing with ATP for binding to the catalytic site of mTOR, thereby blocking the phosphorylation of its downstream substrates. This inhibition affects both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to a comprehensive blockade of mTOR signaling.

Data Presentation: Quantitative Analysis of WYE-28 Activity

The following tables summarize the key quantitative data regarding the inhibitory activity of WYE-28 from in vitro and cellular assays.

Table 1: In Vitro Kinase Inhibitory Activity of WYE-28 [1][2][3]

| Target Kinase | IC₅₀ (nM) | Selectivity vs. mTOR |

| mTOR | 0.08 | - |

| PI3Kα | 6 | 75-fold |

Table 2: Cellular Activity of WYE-28 in Cancer Cell Lines [2]

| Cell Line | Cancer Type | IC₅₀ (nM) |

| LNCaP | Prostate Cancer | <1 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the downstream effects of WYE-28.

In Vitro mTOR Kinase Inhibition Assay

This assay directly measures the enzymatic activity of mTOR and its inhibition by WYE-28.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of WYE-28 against mTOR kinase.

Materials:

-

Recombinant active mTOR enzyme

-

Inactive p70S6K as a substrate

-

ATP

-

WYE-28 at various concentrations

-

Kinase assay buffer

-

96-well plates

-

SDS-PAGE and Western blot reagents

-

Antibodies: anti-phospho-p70S6K (Thr389) and anti-total p70S6K

Procedure:

-

Prepare serial dilutions of WYE-28 in kinase assay buffer.

-

In a 96-well plate, add recombinant active mTOR and the inactive p70S6K substrate to each well.

-

Add the different concentrations of WYE-28 or vehicle control to the wells.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Analyze the samples by SDS-PAGE and Western blotting using antibodies against phospho-p70S6K (Thr389) and total p70S6K.

-

Quantify the band intensities to determine the extent of p70S6K phosphorylation at each WYE-28 concentration.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of WYE-28 concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of Downstream mTOR Signaling

This protocol is used to assess the effect of WYE-28 on the phosphorylation status of key downstream effectors of mTORC1 and mTORC2 in cultured cells.

Objective: To quantify the dose-dependent inhibition of Akt, S6K, and 4E-BP1 phosphorylation by WYE-28.

Materials:

-

Cancer cell line of interest (e.g., LNCaP)

-

Cell culture medium and supplements

-

WYE-28

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE and Western blot reagents

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-S6K (Thr389), anti-total S6K, anti-phospho-4E-BP1 (Thr37/46), anti-total 4E-BP1, and a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in multi-well plates and allow them to adhere and grow to 70-80% confluency.

-

Treat the cells with increasing concentrations of WYE-28 (e.g., 0, 1, 10, 100 nM) for a specified duration (e.g., 2, 6, or 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.

-

Normalize the protein concentrations of all samples.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and capture the image using a digital imager.

-

Perform densitometric analysis of the bands to quantify the levels of phosphorylated and total proteins, normalizing to the loading control.

Cell Viability Assay (MTT or WST-1)

This assay measures the effect of WYE-28 on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Objective: To determine the IC₅₀ of WYE-28 for cell growth inhibition in various cancer cell lines.

Materials:

-

Cancer cell lines

-

Cell culture medium and supplements

-

WYE-28

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (water-soluble tetrazolium salt) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a serial dilution of WYE-28 for a specified period (e.g., 72 hours).

-

Add the MTT or WST-1 reagent to each well and incubate for 2-4 hours.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of WYE-28 concentration and fitting the data to a dose-response curve.

In Vivo Antitumor Efficacy Study in a Mouse Xenograft Model

This protocol outlines a general procedure to evaluate the in vivo antitumor activity of WYE-28.

Objective: To assess the ability of WYE-28 to inhibit tumor growth in a preclinical mouse model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line for tumor implantation

-

WYE-28 formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Subcutaneously implant a suspension of cancer cells into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer WYE-28 (e.g., at a specific dose in mg/kg) or vehicle control to the respective groups via an appropriate route (e.g., oral gavage or intraperitoneal injection) on a defined schedule (e.g., daily for 21 days).

-

Measure the tumor dimensions with calipers and the body weight of the mice regularly (e.g., twice a week).

-

Calculate the tumor volume using the formula: (Length × Width²)/2.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for target modulation).

-

Plot the mean tumor volume over time for each group to assess the antitumor efficacy.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to WYE-28.

Caption: WYE-28 inhibits both mTORC1 and mTORC2 signaling pathways.

Caption: Experimental workflow for Western blot analysis of WYE-28 effects.

References

- 1. ATP-competitive inhibitors of the mammalian target of rapamycin: design and synthesis of highly potent and selective pyrazolopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Pyrazolopyrimidines as highly potent and selective, ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 1-substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

WYE-28 In Vitro Assay: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and protocols for the in vitro assessment of WYE-28, a potent and selective inhibitor of the mechanistic target of rapamycin (mTOR). The information is intended for researchers, scientists, and drug development professionals engaged in the study of mTOR signaling and the characterization of mTOR inhibitors.

WYE-28 is a highly potent ATP-competitive inhibitor of mTOR with significant selectivity over other kinases, including phosphoinositide 3-kinase α (PI3Kα).[1][2][3] Understanding its activity and mechanism of action through standardized in vitro assays is crucial for its application in preclinical research. This document outlines the necessary protocols for biochemical and cell-based assays to characterize the inhibitory potential of WYE-28.

Data Presentation: Inhibitory Activity of WYE-28

The following table summarizes the quantitative data regarding the inhibitory activity of WYE-28 against its primary target, mTOR, and a related kinase, PI3Kα. Additionally, its effect on the growth of the LNCaP human prostate cancer cell line is presented.

| Target/Assay | IC50 Value | Cell Line | Notes |

| mTOR (biochemical assay) | 0.08 nM | - | Highly potent inhibition of the primary target.[1][2][3] |

| PI3Kα (biochemical assay) | 6 nM | - | Demonstrates 75-fold selectivity for mTOR over PI3Kα.[1][2][3] |

| LNCaP Cell Growth (MTS assay) | <1 nM | LNCaP | Potent inhibition of cell proliferation in a cancer cell line.[3] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mTOR signaling pathway targeted by WYE-28 and the general experimental workflows for its characterization.

Experimental Protocols

Biochemical mTOR Kinase Assay

This protocol describes a method to determine the in vitro inhibitory activity of WYE-28 against mTOR using a luminescence-based kinase assay that measures the amount of ADP produced.

Materials:

-

Recombinant human mTOR enzyme

-

GST-4E-BP1 substrate

-

WYE-28

-

mTOR Kinase Assay Buffer (25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (or equivalent)

-

White, opaque 96-well plates

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of WYE-28 in DMSO. Perform serial dilutions in mTOR Kinase Assay Buffer to achieve the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute the recombinant mTOR enzyme and GST-4E-BP1 substrate in mTOR Kinase Assay Buffer.

-

Assay Reaction: a. To each well of a 96-well plate, add 5 µL of the serially diluted WYE-28 or DMSO (vehicle control). b. Add 10 µL of the diluted mTOR enzyme solution to each well. c. Incubate the plate at room temperature for 15 minutes. d. Initiate the kinase reaction by adding 10 µL of a mixture of ATP and GST-4E-BP1 substrate to each well. e. Incubate the reaction at 30°C for 60 minutes.

-

Signal Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. b. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. c. Incubate for 30 minutes at room temperature. d. Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of WYE-28 relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

LNCaP Cell Culture

This protocol outlines the standard procedure for culturing the LNCaP human prostate cancer cell line.

Materials:

-

LNCaP cells

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

T-75 culture flasks

-

Incubator (37°C, 5% CO2)

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing: Thaw a cryopreserved vial of LNCaP cells rapidly in a 37°C water bath. Transfer the cells to a T-75 flask containing pre-warmed complete growth medium.

-

Cell Maintenance: a. Culture the cells in an incubator at 37°C with 5% CO2.[4] b. Change the medium every 2-3 days. c. LNCaP cells are weakly adherent and grow in aggregates.[4]

-

Subculturing: a. When cells reach 70-80% confluency, aspirate the medium and rinse the cells with PBS. b. Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C to detach the cells.[5] c. Neutralize the trypsin by adding 4-5 volumes of complete growth medium. d. Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete growth medium. e. Seed the cells into new culture flasks at the desired density.

Cell Viability MTS Assay

This protocol describes a colorimetric assay to determine the effect of WYE-28 on the viability and proliferation of LNCaP cells.

Materials:

-

LNCaP cells in culture

-

Complete growth medium

-

WYE-28

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-